molecular formula C10H12N2 B102059 1-Propan-2-ylbenzimidazole CAS No. 17583-50-5

1-Propan-2-ylbenzimidazole

Cat. No.: B102059
CAS No.: 17583-50-5
M. Wt: 160.22 g/mol
InChI Key: UMJVKPYTXOUBSB-UHFFFAOYSA-N
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Description

1-Propan-2-ylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core structure substituted with a propan-2-yl group. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

1-Propan-2-ylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Propan-2-ylbenzimidazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propan-2-ylbenzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a valuable tool in drug development .

Comparison with Similar Compounds

1-Propan-2-ylbenzimidazole can be compared to other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-11-9-5-3-4-6-10(9)12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJVKPYTXOUBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902611
Record name NoName_3146
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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